molecular formula C15H18N2O B14378340 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole CAS No. 88234-61-1

3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole

Cat. No.: B14378340
CAS No.: 88234-61-1
M. Wt: 242.32 g/mol
InChI Key: BXRPGQHTBXHJBC-UHFFFAOYSA-N
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Description

3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

    Ethoxylation: Introduction of the ethoxy group at the desired position using ethylating agents under controlled conditions.

    Indole Formation: The indole ring can be constructed through Fischer indole synthesis or other suitable methods.

    Methylation: The final step involves the methylation of the indole nitrogen using methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the compound into its corresponding reduced forms.

    Substitution: Various substitution reactions can occur, especially at the indole nitrogen and the ethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, leading to a range of biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
  • 3-(5-Ethoxy-2H-pyrrol-3-yl)-1-methyl-1H-indole
  • 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-ethyl-1H-indole

Uniqueness

The unique structural features of 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole, such as the specific positioning of the ethoxy group and the methylation pattern, might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

88234-61-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(5-ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methylindole

InChI

InChI=1S/C15H18N2O/c1-3-18-15-8-11(9-16-15)13-10-17(2)14-7-5-4-6-12(13)14/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

BXRPGQHTBXHJBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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